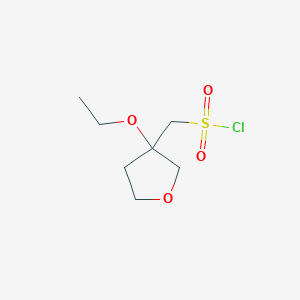
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride
Vue d'ensemble
Description
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NS and its molecular weight is 210.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride is a derivative of the thiazole heterocycle, which has been extensively explored in various scientific research areas. Thiazole and its derivatives are known for their broad spectrum of biological and chemical applications, including their role as key scaffolds in the development of pharmaceuticals, agrochemicals, and materials science.
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives have been investigated for their potential therapeutic applications, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities. Their versatility is attributed to the thiazole ring, which serves as a crucial component in medicinal chemistry, enabling the design of compounds with specific enzyme targets. The development of thiazole derivatives aims at enhancing therapeutic effects while minimizing side effects. This has led to the identification of numerous compounds with promising biological activities, highlighting the significance of thiazole derivatives in drug discovery and development (Leoni et al., 2014) (Leoni et al., 2014).
Synthetic Methodologies and Chemical Properties
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These compounds exhibit a wide range of chemical and biological properties, making them valuable in various scientific fields. The synthesis techniques for these derivatives involve different methods, including the use of metallic derivatives and phosphorus halides. The diverse chemical properties of these compounds, such as phosphorus residue modification reactions and recyclization reactions, provide a foundation for the development of novel compounds with potential industrial and pharmaceutical applications (Abdurakhmanova et al., 2018).
Antibacterial and Antitumor Potential
Research on thiazole derivatives has also highlighted their significant antibacterial and antitumor potential. These compounds have been shown to exhibit potent activity against various bacteria and cancer cells, underscoring their importance in the development of new therapeutic agents. The structural modification of thiazole derivatives enables the optimization of their biological activities, making them promising candidates for addressing global health challenges related to bacterial infections and cancer (Mohanty et al., 2021).
Propriétés
IUPAC Name |
2-(chloromethyl)-4-cyclopropyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS.ClH/c8-3-7-9-6(4-10-7)5-1-2-5;/h4-5H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMUXOASWBHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)

![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)

![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)
![tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1434831.png)


![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)

![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)
